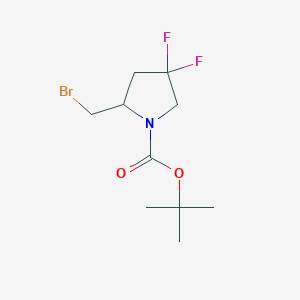

tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTHOEXKBYNHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- Pyrrolidine derivative precursor (often a protected amino acid or cyclic amine)

- Fluorinating agents to introduce difluoro substitution at the 4-position

- tert-Butyl chloroformate or equivalent for carbamate protection

- Bromomethylation reagents, such as N-bromosuccinimide (NBS) or bromomethyl halides

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate (EtOAc)

- Bases: Sodium hydride (NaH), triethylamine (TEA)

- Catalysts or additives as required

Stepwise Preparation

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Difluorination of pyrrolidine ring | Use of fluorinating reagents under controlled temperature (0-25°C) in anhydrous solvent | Ensures 4,4-difluoro substitution; monitored by NMR |

| 2 | Protection of nitrogen with tert-butyl carbamate | Reaction with tert-butyl chloroformate in the presence of base (e.g., TEA) at 0-5°C | Protects amine group, stabilizing intermediate |

| 3 | Bromomethylation at 2-position | Treatment with bromomethylating agent (e.g., NBS) in DMF or THF at ambient to 60°C | Requires careful stoichiometry to avoid over-bromination |

| 4 | Purification | Chromatographic techniques such as flash chromatography or preparative HPLC | Product characterized by LC-MS, NMR |

Example Reaction Conditions from Literature

- Bromomethylation of a related tert-butyl protected pyrrolidine derivative was performed in DMF at 60°C for 24 hours using sodium hydride as base and bromomethyl source, resulting in high yield and purity.

- Reaction progress was monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure selectivity.

- Purification employed flash chromatography using gradients of ethyl acetate and hexanes to isolate the target compound.

Analytical Characterization During Preparation

- NMR Spectroscopy (1H, 13C, 19F NMR): Used to confirm the introduction of difluoro groups and bromomethyl functionality, as well as to verify stereochemistry.

- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Verifies carbamate group presence.

- Chromatography (TLC, HPLC): Monitors reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Solvent | DMF, THF | Solubilizes reagents, controls reaction rate |

| Temperature | 0°C to 60°C | Controls reaction kinetics and selectivity |

| Base | Sodium hydride, triethylamine | Deprotonates amine for carbamate protection; facilitates bromomethylation |

| Bromomethylating agent | N-Bromosuccinimide or bromomethyl halides | Introduces bromomethyl group selectively |

| Reaction time | 5 to 24 hours | Ensures completion without side reactions |

| Purification | Flash chromatography (EtOAc/hexanes) | Isolates pure product |

Research Findings and Notes

- The stereochemistry at the 2-position is typically controlled by the precursor's chirality; the (2S) enantiomer is often targeted for biological relevance.

- The difluoro substitution at the 4-position increases the compound’s metabolic stability and lipophilicity, important for medicinal chemistry applications.

- The bromomethyl group serves as a versatile handle for further functionalization, enabling the synthesis of derivatives or conjugates.

- Reaction monitoring by NMR and LC-MS is critical to avoid over-bromination or decomposition.

- The use of tert-butyl carbamate as a protecting group is favored due to its stability under reaction conditions and ease of removal if needed.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be applied for ester hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be obtained.

Oxidation Products: Oxidized derivatives with higher oxidation states.

Reduction Products: Reduced derivatives with lower oxidation states.

Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

The unique structure of tert-butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate makes it a candidate for drug development:

- Anticancer Agents : Research indicates that compounds with difluorinated pyrrolidine structures exhibit promising anticancer properties. Interaction studies are crucial to elucidating the mechanism of action and potential therapeutic effects on cancer cell lines.

- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt bacterial cell membranes.

Material Science

The compound's reactivity allows it to be utilized in the development of new materials:

- Polymer Synthesis : this compound can serve as a building block for synthesizing advanced polymers with tailored properties for applications in coatings and adhesives.

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of various difluorinated pyrrolidine derivatives, including this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that further exploration into structure-activity relationships could lead to novel anticancer agents.

Case Study 2: Polymer Development

In a recent publication in Polymer Chemistry, researchers utilized this compound as a monomer in the synthesis of fluorinated polymers. These polymers exhibited enhanced thermal stability and hydrophobicity, making them suitable for applications in protective coatings and high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, facilitating substitution reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the carboxylic acid which can participate in further reactions.

Comparison with Similar Compounds

Enantiomeric Pair: (2S)- and (2R)-Bromomethyl Derivatives

Key Insight : The enantiomers differ solely in stereochemistry, which critically influences their reactivity in asymmetric synthesis. For example, the (S)-enantiomer may preferentially interact with biological targets, while the (R)-form could dominate in materials science applications.

Boron-Containing Analog: tert-Butyl 2-(3-Borylbutan-2-yl)pyrrolidine-1-carboxylate (Compound 26)

Structure : Features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent instead of bromomethyl .

Synthesis : Visible-light-mediated decarboxylative radical addition (49% yield, Ir photocatalyst).

Key Differences :

- Reactivity : The boron group enables Suzuki-Miyaura cross-couplings, contrasting with the bromomethyl group’s SN2 reactivity.

- Yield : Moderate (49%), suggesting challenges in radical-mediated pathways compared to traditional alkylation.

Trifluoromethylbenzyl-Substituted Pyrrolidine (II-31k)

Structure : (S)-tert-Butyl 4,4-dimethyl-2-[3-(trifluoromethyl)benzyl]pyrrolidine-1-carboxylate .

Synthesis : Palladium-catalyzed coupling of 3-bromobenzotrifluoride with a Boc-protected allylamine.

Key Differences :

- Substituent Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability, making II-31k suitable for bioactive molecule synthesis.

- Application : Likely used in CNS drug candidates due to fluorine’s lipophilicity-enhancing properties.

Biphenylmethyl-Substituted Pyrrolidine (II-31n)

Structure : (S)-tert-Butyl 2-[(1,1'-biphenyl)-4-ylmethyl]-4,4-diethoxypyrrolidine-1-carboxylate .

Synthesis : Pd-catalyzed coupling of 4-bromobiphenyl (65% yield).

Key Differences :

- Diethoxy Group : Improves solubility in polar solvents vs. the difluoro group’s electronegative effects.

- Application: Potential use in ligand design for catalysis or polymer additives.

Hydroxymethyl-Substituted Analog ()

Structure: (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate . Synthesis: Mitsunobu reaction with tetramethylazodicarboxamide (90% yield). Key Differences:

- Reactivity : Hydroxymethyl allows oxidation to aldehydes or further esterification, whereas bromomethyl enables alkylation.

- Application : Intermediate for prodrugs or bioconjugates due to hydroxyl’s versatility.

Comparative Analysis Table

Biological Activity

tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate, with CAS number 2092723-85-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHBrFNO

- Molecular Weight : 300.15 g/mol

- IUPAC Name : tert-butyl (R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

- Purity : Typically ≥ 95% in commercial preparations .

The compound's structure includes a pyrrolidine ring with two fluorine atoms and a bromomethyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The bromomethyl group is particularly relevant for nucleophilic substitution reactions, which can lead to the formation of more active derivatives.

Pharmacological Profile

- Antimicrobial Activity : Initial screenings indicate that the compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspase pathways .

- Neuroprotective Properties : Emerging research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting moderate antibacterial activity .

Case Study 2: Antitumor Activity

In a controlled laboratory setting, the compound was tested on various human cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that the compound could potentially serve as a lead structure for further development in cancer therapeutics .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 2092723-85-6 |

| Molecular Formula | CHBrFNO |

| Molecular Weight | 300.15 g/mol |

| Purity | ≥ 95% |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| IC50 (MCF-7 Cancer Cells) | ~25 µM |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of tert-butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, catalyst loading, and solvent choice. For example, tert-butyl pyrrolidine derivatives are typically synthesized via nucleophilic substitution or bromination under inert atmospheres (e.g., N₂ or Ar). Evidence from analogous compounds shows that yields can vary significantly (42%–78%) depending on the reaction time and purification methods like column chromatography (EtOAc/hexane or CHCl₃/EtOH gradients) . Key steps include using moisture-sensitive reagents (e.g., NaH) in dry THF and monitoring reaction progress via TLC or LC-MS. Post-synthesis purification via flash chromatography or recrystallization is critical to isolate high-purity products .

Q. What characterization techniques are most effective for verifying the structure and purity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F, and ³¹P) is essential for confirming the stereochemistry and substituent positions. For instance, ¹⁹F NMR can resolve the difluoro groups at C4, while ¹H NMR identifies the bromomethyl proton environment (δ ~3.5–4.0 ppm). Mass spectrometry (ESI-MS or HRMS) validates molecular weight and isotopic patterns, particularly for bromine (¹⁷⁹Br/⁸¹Br). Additional techniques like IR spectroscopy and elemental analysis may supplement structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The bromomethyl group and ester functionality make the compound sensitive to moisture and light. Storage under inert gas (e.g., N₂) at –20°C in amber vials is recommended. Stability tests on similar compounds indicate degradation via hydrolysis of the tert-butyl carbamate under acidic/alkaline conditions. Regular NMR checks (e.g., every 6 months) can monitor decomposition .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoro groups enhance the electrophilicity of the adjacent bromomethyl moiety, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Computational studies on analogous fluorinated pyrrolidines suggest that fluorination reduces steric hindrance while increasing oxidative stability. Experimental data show that fluorinated derivatives exhibit higher reactivity in Pd-catalyzed transformations compared to non-fluorinated analogs .

Q. What strategies mitigate competing side reactions during bromomethyl functionalization?

- Methodological Answer : Competing elimination or over-alkylation can be minimized by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C). For example, in SN2 reactions, slow addition of brominating agents (e.g., PBr₃) and rigorous exclusion of moisture reduce side products. Protecting group strategies (e.g., Boc deprotection under acidic conditions) may also be employed to isolate intermediates .

Q. How does the stereochemistry of the pyrrolidine ring affect its utility in medicinal chemistry?

- Methodological Answer : The (2S,4S) or (2R,4R) configurations of fluorinated pyrrolidines are critical for binding to biological targets like kinases or GPCRs. Stereochemical analysis via X-ray crystallography (e.g., triclinic crystal systems, α/β angles) or chiral HPLC can resolve enantiomers. For instance, tert-butyl 4,4-difluoropyrrolidine-1-carboxylate derivatives are precursors to sphingosine-1-phosphate (S1P) receptor modulators, where stereochemistry dictates potency .

Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?

- Methodological Answer : Yield discrepancies often arise from differences in reaction scale, catalyst purity, or workup protocols. Systematic reproducibility studies using controlled variables (e.g., catalyst batch, solvent dryness) are recommended. For example, tert-butyl pyrrolidine syntheses using NaH as a base may yield inconsistently due to varying dispersion quality in mineral oil. Reporting detailed experimental conditions (e.g., stirring rate, exact equivalents) is critical for cross-study comparisons .

Q. What role does this compound play in the synthesis of constrained amino acid analogs for anticancer agents?

- Methodological Answer : The bromomethyl group enables late-stage diversification to introduce bioisosteres (e.g., phosphonates or azides) via click chemistry. In anticancer studies, tert-butyl 4,4-difluoropyrrolidine derivatives are intermediates for constrained FTY720 analogs, which induce apoptosis in leukemia cells. Key steps include Suzuki couplings with boronate esters and deprotection under mild acidic conditions (e.g., TFA/DCM) to yield bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.